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Introduction
1-Naphthoxyacetic acid (NOA), a synthetic auxin, is a plant growth regulator integral to plant

tissue culture for inducing morphogenesis, including cell elongation, callus proliferation, and

somatic embryogenesis. Its stability and sustained activity make it a reliable alternative to other

auxins like Indole-3-acetic acid (IAA). In drug development, callus cultures provide a controlled

system for producing and extracting valuable secondary metabolites. The concentration of NOA

is a critical parameter that significantly influences the success of callus induction, with optimal

levels varying by plant species and explant type.

Mechanism of Action in Callus Induction
Exogenously applied auxins like NOA are perceived by cellular receptors, initiating a signaling

cascade. This process leads to the degradation of Aux/IAA transcriptional repressors, thereby

activating Auxin Response Factors (ARFs). These transcription factors then upregulate the

expression of genes responsible for cell division and differentiation, such as the LATERAL

ORGAN BOUNDARIES DOMAIN (LBD) genes. This molecular reprogramming prompts

differentiated explant cells to re-enter the cell cycle and proliferate into an undifferentiated

callus mass. A higher auxin-to-cytokinin ratio in the culture medium generally promotes callus

formation.
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Data Summary: 1-Naphthoxyacetic Acid and other Auxin
Concentrations for Callus Induction
The following table summarizes effective concentrations of NOA and the closely related auxin,

1-Naphthaleneacetic acid (NAA), for callus induction in various plant species. This data

provides a starting point for protocol optimization.

Plant Species Explant Type
Auxin &
Concentration
(mg/L)

Cytokinin &
Concentration
(mg/L)

Observations

Oryza sativa

(Rice)
Mature Seeds NOA: 0.5 - 4.0 -

Starting range for

optimization.

Ficus

benghalensis
Leaf Segments NAA: 2.0 -

Highest callus

induction

frequency

(96.67%).[1]

Punica granatum

L.
Leaf Explant NAA: 1.0 BAP: 1.0

Profuse callus

formation with

100% frequency.

[2]

Pogostemon

cablin
Leaf Explants NAA: 3.0 Kinetin: 0.5

Best callus

percentage and

fresh weight.[3]

Brassica

oleracea L.
Hypocotyls NAA: 1.0 - 1.5 BAP: 1.0 - 1.5

Optimal for callus

induction.[4]

Citrus

(Volkameriana)
Leaf Explants NAA: 1.5 2,4-D: 2.0 - 3.0

100% callus

induction.[5]

Rhinacanthus

nasutus
Nodal Explants NAA: 1.0 Kinetin: 3.0 - 4.0

100% callus

induction.[6]

Orthosiphon

stamineus

Petiole and

Internode
NAA: 4.0 BAP: 0.5

100% callus

induction.[7]
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Experimental Protocols
Protocol 1: Preparation of 1-Naphthoxyacetic Acid
(NOA) Stock Solution (1 mg/mL)
Materials:

1-Naphthoxyacetic acid (NOA) powder

1 N Sodium Hydroxide (NaOH) or 95% Ethanol

Distilled or deionized water, sterile

100 mL volumetric flask

Magnetic stirrer and stir bar

Sterile 0.22 µm syringe filter

Sterile, amber glass storage bottle

Procedure:

Weighing: Accurately weigh 100 mg of NOA powder and transfer it to a 100 mL volumetric

flask.

Dissolving: Add 2-3 mL of 1 N NaOH or 95% ethanol to the flask.[1] Place the flask on a

magnetic stirrer and stir gently until the powder is completely dissolved.

Dilution: Gradually add sterile distilled water to the flask while stirring, bringing the final

volume to 100 mL.

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a

sterile amber glass storage bottle.

Storage: Label the bottle with the solution name, concentration, preparation date, and store

at 2-8°C in the dark.[1]
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Protocol 2: General Protocol for Callus Induction using
NOA
Materials:

Explant material (e.g., leaf discs, stem segments, mature seeds)

Murashige and Skoog (MS) basal salt medium

Sucrose

NOA stock solution (1 mg/mL)

Cytokinin stock solution (e.g., BAP or Kinetin, 1 mg/mL), if required

Gelling agent (e.g., Agar or Phytagel)

1 N HCl and 1 N NaOH for pH adjustment

Sterile culture vessels (e.g., Petri dishes or test tubes)

70% (v/v) ethanol

Commercial bleach solution (e.g., 20% v/v) with a few drops of Tween 20

Sterile distilled water

Procedure:

1. Explant Preparation and Sterilization: a. Select healthy, young explant material. b. Wash the

explants under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the

explants in 70% (v/v) ethanol for 1 minute. d. Transfer the explants to a 20% (v/v) commercial

bleach solution containing a few drops of Tween 20 and agitate for 10-15 minutes. e. Rinse the

explants three times with sterile distilled water to remove any traces of the sterilizing agents. f.

Trim the explants to the desired size on a sterile surface.

2. Callus Induction Medium Preparation (per 1 Liter): a. In a beaker with approximately 800 mL

of distilled water, dissolve the MS basal salt mixture and 30 g of sucrose. b. Add the desired
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volume of NOA stock solution. For a final concentration of 1.0 mg/L, add 1.0 mL of the 1 mg/mL

stock solution. If a cytokinin is used, add it at this stage. c. Adjust the pH of the medium to 5.8

using 1 N NaOH or 1 N HCl. d. Add the gelling agent (e.g., 7-8 g/L Agar or 2-3 g/L Phytagel). e.

Bring the final volume to 1 L with distilled water. f. Heat the medium while stirring until the

gelling agent is completely dissolved. g. Dispense the medium into sterile culture vessels. h.

Autoclave the medium at 121°C for 15-20 minutes.

3. Inoculation and Incubation: a. Aseptically place the sterilized explants onto the surface of the

solidified callus induction medium. b. Seal the culture vessels with parafilm. c. Incubate the

cultures in the dark at 25 ± 2°C.

4. Observation and Subculture: a. Periodically observe the cultures for callus formation, which

typically initiates within 2-4 weeks. b. Once the callus reaches a diameter of 1-2 cm, carefully

excise it from the original explant. c. Transfer the callus to a fresh callus induction medium. d.

Subculture every 3-4 weeks to maintain viability and promote proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b147274?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/380664473_Effect_of_Different_Levels_of_1-Naphthaleneacetic_Acid_on_Ficus_benghalensis_Callus_Formation
https://chesci.com/wp-content/uploads/2022/06/v11i42_14_CS205302408.pdf
https://www.atlantis-press.com/article/125987110.pdf
https://scialert.net/fulltext/?doi=pjbs.1999.109.112
https://www.sid.ir/FileServer/SE/488E20150114
https://pmc.ncbi.nlm.nih.gov/articles/PMC10548163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10548163/
https://ijarbs.com/pdfcopy/jan2017/ijarbs12.pdf
https://www.benchchem.com/product/b147274#1-naphthoxyacetic-acid-concentration-for-callus-induction
https://www.benchchem.com/product/b147274#1-naphthoxyacetic-acid-concentration-for-callus-induction
https://www.benchchem.com/product/b147274#1-naphthoxyacetic-acid-concentration-for-callus-induction
https://www.benchchem.com/product/b147274#1-naphthoxyacetic-acid-concentration-for-callus-induction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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